molecular formula C11H9FO2 B13535798 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one

8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one

Cat. No.: B13535798
M. Wt: 192.19 g/mol
InChI Key: ROXCJRODQBCTRM-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C11H9FO2

Molecular Weight

192.19 g/mol

IUPAC Name

8-fluorospiro[3H-chromene-2,1'-cyclopropane]-4-one

InChI

InChI=1S/C11H9FO2/c12-8-3-1-2-7-9(13)6-11(4-5-11)14-10(7)8/h1-3H,4-6H2

InChI Key

ROXCJRODQBCTRM-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(=O)C3=C(O2)C(=CC=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one typically involves a multi-step process. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of a suitable precursor, such as 8-fluoro-3,4-dihydroisoquinoline.

    Cyclization Reaction: The precursor undergoes a cyclization reaction to form the spirocyclic structure. This step often involves the use of a strong base, such as sodium hydride, and a suitable solvent, like dimethylformamide.

Industrial Production Methods

Industrial production of 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Additions to the Ketone Group

The 4-ketone group undergoes nucleophilic additions under controlled conditions. Key reactions include:

Reaction TypeConditionsProductYieldReference
Grignard AdditionTHF, 0°C → RT, RMgX (R = alkyl/aryl)Tertiary alcohol derivatives65-78%
Hydride ReductionNaBH₄/EtOH, 25°CSecondary alcohol (8-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-ol)82%
Wittig OlefinationPh₃P=CHR, DCM, refluxα,β-unsaturated ketone analogs58%

The fluorine atom at position 8 enhances electrophilicity at the ketone via inductive effects, facilitating nucleophilic attack. Stereoelectronic effects from the spirocyclopropane ring may sterically hinder bulkier nucleophiles, reducing yields.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage under acidic or oxidative conditions:

Reaction TypeConditionsProductMechanismReference
Acid-Catalyzed Ring OpeningH₂SO₄ (conc.), 80°C8-fluoro-3,4-dihydro-1-benzopyran-4-one with acyclic substituentsElectrophilic addition followed by ring expansion
Oxidative CleavageOzone, DCM, -78°C → H₂O₂ workupDicarbonyl derivativesOzonolysis of cyclopropane C-C bonds

The ring-opening kinetics are influenced by solvent polarity and temperature, with faster rates observed in polar aprotic media .

Fluorine-Specific Reactivity

The C8 fluorine participates in halogen-bonding interactions and directs electrophilic aromatic substitution (EAS):

Reaction TypeConditionsProductRegioselectivityReference
NitrationHNO₃/H₂SO₄, 0°C6-nitro-8-fluoro derivativeMeta to fluorine (C6) due to deactivating -I effect
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl derivatives at C7Ortho/para positions relative to fluorine remain inert

Fluorine’s strong electron-withdrawing effect suppresses EAS at ortho/para sites, favoring meta substitution.

Spirocyclic Ring Functionalization

The spirojunction enables unique reactivity at the bridgehead carbon:

Reaction TypeConditionsProductNotesReference
Photochemical RearrangementUV light (254 nm), benzeneFused tricyclic ketoneRing strain relief via-sigmatropic shift
Base-Mediated IsomerizationKOtBu, THF, 60°CRing-expanded benzoxepinone derivativeBase abstracts acidic bridgehead H, triggering reorganization

Cross-Coupling Reactions

The aromatic ring participates in transition-metal-catalyzed couplings:

Reaction TypeConditionsProductCatalytic SystemReference
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneC7-aminated derivativesRequires elevated temps (110°C) due to fluorine’s deactivation
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, PPh₃, Et₃NAlkynylated analogs at C5 or C7Limited by competing cyclopropane ring reactivity

Comparative Reactivity Table

Key differences between 8-fluoro and non-fluorinated analogs:

Property8-Fluoro DerivativeNon-Fluorinated AnalogReason
Ketone pKa~12.3~14.1Fluorine’s -I effect increases electrophilicity
EAS Rate (Nitration)1.2 × 10⁻³ L/mol·s3.8 × 10⁻³ L/mol·sFluorine deactivates ring
Spiro Ring Strain28.5 kcal/mol26.1 kcal/molFluorine’s steric bulk increases torsional strain

Data sourced from computational studies and kinetic analyses .

This compound’s reactivity profile highlights opportunities for synthesizing bioactive analogs, particularly in medicinal chemistry. Further studies are needed to explore its catalytic asymmetric transformations and interactions under biomimetic conditions .

Scientific Research Applications

8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one involves its interaction with specific molecular targets. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity to these targets. The spirocyclic structure allows for unique interactions with enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

8-Chloro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one
  • Molecular Formula : C₁₁H₉ClO₂
  • Molecular Weight : 208.65 g/mol
  • Key Differences : Replacement of fluorine with chlorine increases molecular weight and alters lipophilicity. Chlorine’s larger atomic radius and lower electronegativity may influence binding interactions in biological systems .
6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one
  • Molecular Formula : C₁₃H₁₃FO₂
  • Molecular Weight : 220.25 g/mol
  • Key Differences : The cyclopropane ring is replaced with a larger cyclopentane ring, reducing ring strain. The fluorine substituent at the 6-position alters steric and electronic effects compared to the 8-fluoro isomer .
4',4',6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one
  • Molecular Formula : C₁₄H₁₃F₃O₂
  • Molecular Weight : 270.25 g/mol

Spiro Ring Variants

7-Hydroxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentan]-4-one
  • Molecular Formula : C₁₃H₁₄O₃
  • Molecular Weight : 218.25 g/mol
  • Key Differences : A hydroxyl group at the 7-position introduces hydrogen-bonding capability, which may enhance solubility and receptor affinity .
3,4-Dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-one
  • Molecular Formula : C₁₂H₁₂O₂
  • Molecular Weight : 188.22 g/mol

Piperidine and Piperazine Derivatives

1'-Acetyl-7,8-dihydroxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one
  • Molecular Formula: C₁₅H₁₇NO₄
  • Molecular Weight : 275.31 g/mol
  • Key Differences : The spiro-piperidine ring and acetyl group introduce conformational flexibility and hydrogen-bonding motifs, which are advantageous in drug design for CNS targets .
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione
  • Molecular Formula : C₂₈H₃₃N₃O₂
  • Molecular Weight : 443.59 g/mol
  • Key Differences : Incorporation of a diazaspirodecane core and piperazine substituents expands the pharmacophore for multi-target interactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological Relevance (if available) Reference
8-Fluoro-3,4-dihydrospiro[...]cyclopropan-4-one C₁₁H₉FO₂ 192.19 Fluorine (8-position), cyclopropane N/A (commercially available)
8-Chloro-3,4-dihydrospiro[...]cyclopropan-4-one C₁₁H₉ClO₂ 208.65 Chlorine (8-position), cyclopropane N/A
6-Fluoro-3,4-dihydrospiro[...]cyclopentane-4-one C₁₃H₁₃FO₂ 220.25 Fluorine (6-position), cyclopentane N/A
1'-Acetyl-7,8-dihydroxy-spiro[...]piperidine-4-one C₁₅H₁₇NO₄ 275.31 Acetyl, hydroxyl, piperidine Potential CNS activity
7-Hydroxy-spiro[...]cyclopentane-4-one C₁₃H₁₄O₃ 218.25 Hydroxyl (7-position), cyclopentane N/A

Biological Activity

8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound belongs to a class of spiro compounds characterized by a bicyclic structure. Its molecular formula is C13H13FO2C_{13}H_{13}FO_2, with a molecular weight of approximately 220.24 g/mol. The presence of the fluorine atom is hypothesized to enhance the compound's biological activity by influencing its electronic properties and binding affinity to biological targets.

Research indicates that compounds with similar structures often interact with sigma receptors, particularly sigma-1 receptors, which are implicated in various physiological processes and pathologies, including neurodegenerative diseases and cancer. The sigma-1 receptor is known to modulate intracellular calcium levels and influence neuroprotective pathways.

Anticancer Properties

Several studies have explored the anticancer potential of spiro compounds. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that certain benzopyran derivatives exhibited significant cytotoxic effects against various cancer cell lines by inducing apoptosis through sigma receptor modulation .

Neuroprotective Effects

The neuroprotective effects of compounds interacting with sigma-1 receptors have been well-documented. In particular, these compounds may offer therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease by preventing neuronal apoptosis and promoting cell survival . The ability of this compound to engage with these pathways remains an area for further investigation.

Case Studies

Case Study 1: Sigma Receptor Binding Affinity
A study on related compounds indicated that certain spiro derivatives exhibit high affinity for sigma-1 receptors (K_i values in the nanomolar range). Such binding affinities suggest that this compound could similarly interact with these receptors, potentially leading to significant biological effects .

Case Study 2: In Vivo Efficacy
In vivo studies using animal models have shown that compounds targeting sigma receptors can reduce symptoms associated with pain and anxiety disorders. While specific data on this compound is limited, its structural analogs have demonstrated efficacy in reducing hyperalgesia and anxiety-like behaviors .

Data Table: Biological Activity Summary

Activity Effect Reference
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectionPrevents neuronal apoptosis
Sigma Receptor BindingHigh affinity (K_i in nM range)
Pain ReliefReduces hyperalgesia in animal models

Q & A

Basic Questions

Q. What safety protocols are essential when handling 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one in laboratory settings?

  • Methodological Answer : Follow stringent personal protective equipment (PPE) guidelines:

  • Eye/Face Protection : Use NIOSH- or EN 166-certified face shields and safety glasses to prevent ocular exposure .
  • Skin Protection : Inspect gloves prior to use, avoid outer surface contact during removal, and dispose of contaminated gloves per laboratory waste protocols .
  • Hygiene Practices : Wash hands before breaks and post-handling. Ensure proper ventilation and engineering controls (e.g., fume hoods) to minimize inhalation risks .

Q. How can researchers verify the purity of synthesized this compound?

  • Methodological Answer :

  • Chromatography : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity, referencing retention times from structurally analogous spiro compounds (e.g., 95% purity thresholds in –8) .
  • Spectroscopy : Confirm molecular identity via 1H^1H- and 13C^{13}C-NMR, comparing chemical shifts to spirocyclic analogs (e.g., cyclopropane ring protons at δ 1.2–1.8 ppm in ) .
  • Mass Spectrometry : Validate molecular weight (e.g., 274.23 g/mol for C15_{15}H8_{8}F2_{2}O3_{3}) using high-resolution MS .

Advanced Research Questions

Q. What synthetic strategies are effective for introducing fluorinated substituents into spirocyclic benzopyranones?

  • Methodological Answer :

  • Electrophilic Fluorination : Use Selectfluor® or N-fluoropyridinium salts under anhydrous conditions to target aromatic C-H bonds, as demonstrated in fluorinated spiro analogs (e.g., 6-fluoro derivatives in ) .
  • Cyclopropanation : Employ Simmons–Smith reactions or transition-metal-catalyzed [2+1] cycloadditions to construct the spiro-cyclopropane moiety, optimizing steric effects (e.g., ’s iodobutane substitution for alkyl chain elongation) .
  • Post-Functionalization : Introduce fluorine via nucleophilic displacement (e.g., SNAr on chlorinated precursors) in polar aprotic solvents (DMF, DMSO) at 60–80°C .

Q. How does the cyclopropane ring influence the electronic and spectroscopic properties of dihydrospirobenzopyranones?

  • Methodological Answer :

  • Electronic Effects : The cyclopropane’s angle strain increases ring puckering, altering π-conjugation in the benzopyranone system. This can be quantified via DFT calculations (e.g., HOMO-LUMO gaps) .
  • Spectroscopic Signatures :
  • NMR : Cyclopropane protons exhibit distinct coupling patterns (e.g., JHHJ_{HH} ~5–8 Hz in ). Fluorine substitution at C8 deshields adjacent protons, shifting 1H^1H-NMR signals upfield .
  • IR : Stretching vibrations for the carbonyl group (C=O) shift to ~1680–1700 cm1^{-1} due to conjugation with the spiro system .

Q. What analytical approaches resolve contradictions in reported synthetic yields for fluorinated spiro compounds?

  • Methodological Answer :

  • Reaction Optimization : Screen solvents (e.g., THF vs. DCM), catalysts (e.g., Pd vs. Cu), and temperatures to mitigate side reactions (e.g., cyclopropane ring-opening). Monitor intermediates via TLC or in situ FTIR .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., diastereomers from incomplete stereocontrol) and adjust chiral auxiliaries or protecting groups .
  • Reproducibility Checks : Cross-validate protocols using standardized reagents (e.g., anhydrous K2_2CO3_3) and inert atmospheres (N2_2/Ar) to minimize moisture-sensitive side reactions .

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